molecular formula C29H46O4Si B3260220 (2,6-dimethyl-4-((triisopropylsilyl)oxy)phenyl)(3-isopropyl-4-(methoxymethoxy)phenyl)methanol CAS No. 328236-45-9

(2,6-dimethyl-4-((triisopropylsilyl)oxy)phenyl)(3-isopropyl-4-(methoxymethoxy)phenyl)methanol

Cat. No.: B3260220
CAS No.: 328236-45-9
M. Wt: 486.8 g/mol
InChI Key: SFGPPPCLMIRWDU-UHFFFAOYSA-N
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Description

(2,6-dimethyl-4-((triisopropylsilyl)oxy)phenyl)(3-isopropyl-4-(methoxymethoxy)phenyl)methanol is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethyl-4-((triisopropylsilyl)oxy)phenyl)(3-isopropyl-4-(methoxymethoxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

(2,6-dimethyl-4-((triisopropylsilyl)oxy)phenyl)(3-isopropyl-4-(methoxymethoxy)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-dimethyl-4-((triisopropylsilyl)oxy)phenyl)(3-isopropyl-4-(methoxymethoxy)phenyl)methanol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-dimethylphenyl)(3-isopropylphenyl)methanol
  • (4-((triisopropylsilyl)oxy)phenyl)(4-(methoxymethoxy)phenyl)methanol

Uniqueness

The uniqueness of (2,6-dimethyl-4-((triisopropylsilyl)oxy)phenyl)(3-isopropyl-4-(methoxymethoxy)phenyl)methanol lies in its specific structural features, which confer distinct chemical properties and reactivity. These characteristics make it valuable for specialized applications in scientific research and industry .

Properties

IUPAC Name

[2,6-dimethyl-4-tri(propan-2-yl)silyloxyphenyl]-[4-(methoxymethoxy)-3-propan-2-ylphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4Si/c1-18(2)26-16-24(12-13-27(26)32-17-31-11)29(30)28-22(9)14-25(15-23(28)10)33-34(19(3)4,20(5)6)21(7)8/h12-16,18-21,29-30H,17H2,1-11H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGPPPCLMIRWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(C2=CC(=C(C=C2)OCOC)C(C)C)O)C)O[Si](C(C)C)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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